
Super-TDU
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Overview
Description
Super-TDU is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity.
Chemical Reactions Analysis
Super-TDU undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
Super-TDU has a wide range of applications across various fields of scientific research:
-
Cancer Research :
- Gastric Cancer : this compound has been shown to significantly inhibit cell viability and colony formation in gastric cancer cell lines such as MGC-803 and BGC-823. In vivo studies demonstrated that treatment with this compound resulted in reduced tumor size and weight in mouse models, indicating its potential as an effective therapeutic agent against gastric cancer .
- Other Cancers : Preliminary studies suggest that this compound may also have applicability in other cancers, including breast carcinoma and leukemia, by targeting similar YAP-TEAD interactions .
- Cell Biology :
-
Drug Development :
- As a lead compound for developing new cancer therapeutics, this compound provides a framework for designing more potent inhibitors targeting the YAP-TEAD interaction. Its specificity and efficacy make it a valuable candidate for further drug development efforts aimed at treating cancers associated with Hippo pathway dysregulation .
- Biochemical Studies :
Case Study 1: Gastric Cancer Treatment
A preclinical study demonstrated that the administration of this compound in mouse models of gastric cancer led to:
- A significant reduction in tumor size and weight.
- Decreased expression levels of YAP target genes such as CTGF, CYR61, and CDX2.
These findings highlight the therapeutic potential of this compound in managing gastric cancer by targeting the YAP-TEAD axis .
Case Study 2: Broader Oncological Applications
In vitro experiments showed that this compound effectively inhibited cell proliferation across various cancer cell lines:
- MGC-803 (Gastric Cancer) : >50% reduction in cell proliferation.
- MCF-7 (Breast Cancer) : Similar inhibitory effects observed.
This broad applicability suggests that this compound may serve as a versatile tool in oncology research beyond gastric cancer .
Data Summary
The following table summarizes key findings related to this compound's applications:
Mechanism of Action
The mechanism of action of Super-TDU involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Super-TDU can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or reactivity. The comparison can provide insights into the distinct properties and potential advantages of this compound over other compounds.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research and exploration of this compound can lead to new discoveries and applications.
Biological Activity
Super-TDU is a synthetic peptide designed to inhibit the interaction between the Yes-associated protein (YAP) and TEA domain transcription factors (TEADs), which plays a critical role in various cellular processes, including proliferation and tumorigenesis. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in cancer treatment, and relevant research findings.
This compound mimics the Tondu (TDU) domain of Vestigial-like proteins (VGLL1-4), which are known to compete with YAP for binding to TEADs. By inhibiting this interaction, this compound effectively downregulates the expression of YAP target genes involved in cell growth and survival, such as CTGF, CYR61, and CDX2. This mechanism is particularly significant in cancers where the YAP/TEAD pathway is hyperactivated.
In Vitro Studies
In vitro experiments have demonstrated that this compound significantly inhibits cell viability and colony formation in gastric cancer (GC) cell lines. The peptide's effectiveness was assessed through various assays, confirming its potential as a therapeutic agent against cancers driven by YAP signaling.
In Vivo Studies
Preclinical studies involving animal models have shown that treatment with this compound leads to:
- Tumor Size Reduction : Tumor sizes and weights were markedly decreased in animals treated with this compound compared to controls.
- YAP Target Gene Suppression : A dose-dependent reduction in the expression of YAP target genes was observed.
- Therapeutic Efficacy : In H. pylori-infected GC mouse models, the number of tumors significantly decreased following this compound treatment, indicating its potential as an effective therapy for gastric carcinogenesis .
Case Studies
Case Study 1: Gastric Cancer Treatment
A study by Jiao et al. (2021) highlighted the effectiveness of this compound in a gastric cancer model. They reported that:
- Dosage : Various doses were tested, revealing a clear correlation between increased dosage and tumor size reduction.
- Biomarker Identification : The study suggested that an elevated YAP/VGLL4 ratio could serve as a biomarker for patient selection for this compound treatment .
Case Study 2: Mechanistic Insights
A detailed mechanistic study indicated that this compound not only inhibits YAP-TEAD interactions but also affects downstream signaling pathways critical for tumor growth. RNA sequencing analyses showed a significant suppression of TEAD-YAP transcriptional activities upon treatment with this compound .
Data Summary
Study Reference | Key Findings | Notes |
---|---|---|
Jiao et al., 2021 | Inhibition of tumor growth in GC models | Suggested YAP/VGLL4 ratio as a biomarker |
eLife Sciences, 2022 | Mechanistic insights into TEAD-YAP inhibition | RNA-seq analysis confirmed suppression of target genes |
MDPI, 2022 | In vitro efficacy demonstrated | Significant reduction in cell viability and colony formation |
Properties
IUPAC Name |
5-amino-4-[[1-[1-[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[2-[6-amino-1-[1-[2-[[4-amino-2-[2-[[2-[[6-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[3-carboxy-2-[[3-carboxy-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1,2,6-trioxohexan-3-yl]hydrazinyl]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C237H370N66O69S/c1-23-125(16)189(291-206(343)146(72-75-174(243)313)270-209(346)151(93-120(6)7)277-212(349)155(98-134-106-254-138-58-34-33-57-137(134)138)284-228(365)191(129(20)310)293-218(355)158(102-182(322)323)262-179(318)110-256-198(335)149(91-118(2)3)275-219(356)165(115-307)287-203(340)141(59-35-39-78-238)266-196(333)126(17)260-207(344)152(95-131-51-27-24-28-52-131)278-213(350)156(99-135-107-251-117-259-135)281-214(351)159(103-183(324)325)282-215(352)161(105-185(328)329)285-226(363)186(122(10)11)296-294-136(112-304)113-305)225(362)258-108-177(316)255-109-178(317)264-164(114-306)199(336)257-111-180(319)263-163(101-176(245)315)232(369)300-86-46-66-168(300)222(359)271-143(61-37-41-80-240)205(342)292-190(128(19)309)227(364)261-127(18)197(334)274-157(100-175(244)314)217(354)289-187(123(12)13)234(371)298-84-45-65-167(298)194(331)193(330)139(71-74-173(242)312)295-297-192(130(21)311)229(366)290-188(124(14)15)235(372)302-88-49-69-171(302)223(360)272-147(77-90-373-22)204(341)268-145(64-44-83-253-237(249)250)201(338)276-150(92-119(4)5)208(345)269-144(63-43-82-252-236(247)248)200(337)267-142(60-36-40-79-239)202(339)286-162(94-121(8)9)231(368)299-85-47-67-169(299)224(361)283-160(104-184(326)327)216(353)288-166(116-308)220(357)280-154(97-133-55-31-26-32-56-133)211(348)279-153(96-132-53-29-25-30-54-132)210(347)273-148(62-38-42-81-241)230(367)303-89-50-70-172(303)233(370)301-87-48-68-170(301)221(358)265-140(195(246)332)73-76-181(320)321/h24-34,51-58,106-107,112,117-130,136,139-172,186-192,254,294-297,305-311H,23,35-50,59-105,108-111,113-116,238-241H2,1-22H3,(H2,242,312)(H2,243,313)(H2,244,314)(H2,245,315)(H2,246,332)(H,251,259)(H,255,316)(H,256,335)(H,257,336)(H,258,362)(H,260,344)(H,261,364)(H,262,318)(H,263,319)(H,264,317)(H,265,358)(H,266,333)(H,267,337)(H,268,341)(H,269,345)(H,270,346)(H,271,359)(H,272,360)(H,273,347)(H,274,334)(H,275,356)(H,276,338)(H,277,349)(H,278,350)(H,279,348)(H,280,357)(H,281,351)(H,282,352)(H,283,361)(H,284,365)(H,285,363)(H,286,339)(H,287,340)(H,288,353)(H,289,354)(H,290,366)(H,291,343)(H,292,342)(H,293,355)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H4,247,248,252)(H4,249,250,253) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAMPXYTTUOEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)C(=O)C(CCC(=O)N)NNC(C(C)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NNC(CO)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C237H370N66O69S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5280 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.